molecular formula C12H17Br B14586258 Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- CAS No. 61024-97-3

Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl-

Cat. No.: B14586258
CAS No.: 61024-97-3
M. Wt: 241.17 g/mol
InChI Key: MKOFENJYAHJXJD-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and dimethyl substituents. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-trimethylbenzene (mesitylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is employed.

Major Products Formed

    Substitution: Products include various substituted benzenes depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: The major product is the corresponding hydrogenated benzene derivative.

Scientific Research Applications

Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, signal transduction, and other cellular processes, depending on its specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-bromo-3,5-dimethyl-: Similar structure but lacks the tert-butyl group.

    Benzene, 1-bromo-2,4,6-trimethyl-: Similar structure with different methyl group positions.

    Benzene, 1-chloro-5-(1,1-dimethylethyl)-2,3-dimethyl-: Similar structure with chlorine instead of bromine.

Uniqueness

Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and tert-butyl group makes it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

61024-97-3

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

1-bromo-5-tert-butyl-2,3-dimethylbenzene

InChI

InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-11(13)9(8)2/h6-7H,1-5H3

InChI Key

MKOFENJYAHJXJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)Br)C(C)(C)C

Origin of Product

United States

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